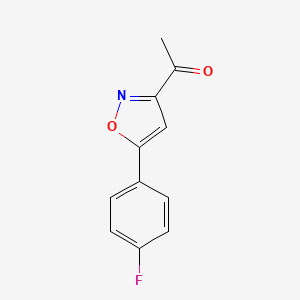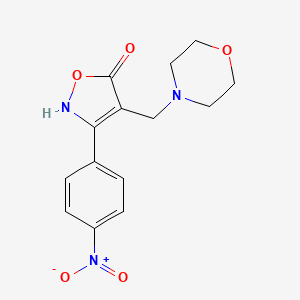
5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromophenyl group and a phenylhydrazinyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with an appropriate ethylidene precursor under acidic or basic conditions to form the final pyrazole compound. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reactions are often carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylhydrazinyl group, leading to the formation of corresponding azo or azoxy derivatives.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Phenyl-substituted pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl and phenylhydrazinyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(4-Chlorophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
5-(4-Methylphenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole: Features a methyl group, which may influence its steric and electronic characteristics.
Uniqueness
The presence of the bromine atom in “5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” may confer unique reactivity and biological properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can impact the compound’s interactions with other molecules, potentially enhancing its utility in various applications.
Properties
Molecular Formula |
C17H15BrN4 |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[(E)-ethylideneamino]-N-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C17H15BrN4/c1-2-19-22(15-6-4-3-5-7-15)17-12-16(20-21-17)13-8-10-14(18)11-9-13/h2-12H,1H3,(H,20,21)/b19-2+ |
InChI Key |
APNAYENFJVVIPP-FQJNFEMKSA-N |
Isomeric SMILES |
C/C=N/N(C1=CC=CC=C1)C2=NNC(=C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC=NN(C1=CC=CC=C1)C2=NNC(=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)
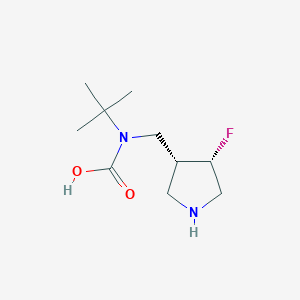

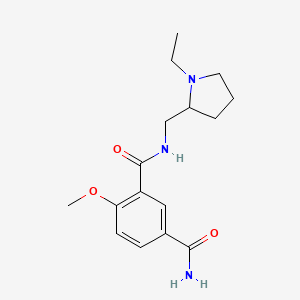

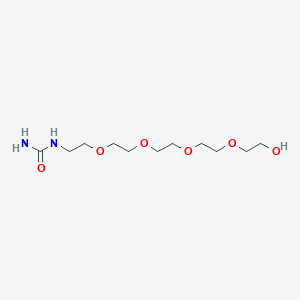
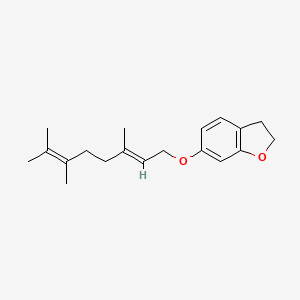

![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)

![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
